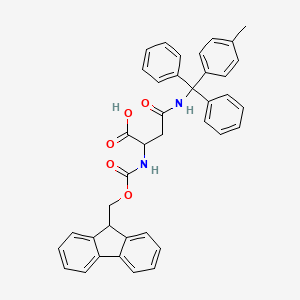

N-Fmoc-N4-(4-methyltrityl)-L-asparagine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-D-Asn(Mtt)-OH is a derivative of asparagine, an amino acid, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a 4-methyltrityl (Mtt) group at the side chain amide. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Asn(Mtt)-OH typically involves the protection of the amino and side chain amide groups of D-asparagine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The Mtt group is introduced using 4-methyltrityl chloride in the presence of a base like triethylamine. The reaction conditions are generally mild, and the reactions are carried out in solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of Fmoc-D-Asn(Mtt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers which can handle large quantities of reagents and solvents efficiently. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-D-Asn(Mtt)-OH undergoes several types of reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, TFA for Mtt removal.

Coupling: HBTU, DIC, and bases like N-methylmorpholine (NMM).

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where Fmoc-D-Asn(Mtt)-OH is incorporated at desired positions.

Aplicaciones Científicas De Investigación

Chemistry

Fmoc-D-Asn(Mtt)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of D-asparagine into peptide chains, which can be crucial for studying protein structure and function.

Biology

In biological research, peptides synthesized using Fmoc-D-Asn(Mtt)-OH are used to study enzyme-substrate interactions, receptor binding, and protein-protein interactions.

Medicine

In medicinal chemistry, peptides containing D-asparagine are explored for their potential therapeutic properties, including as enzyme inhibitors or as components of vaccines.

Industry

In the pharmaceutical industry, Fmoc-D-Asn(Mtt)-OH is used in the development of peptide-based drugs and diagnostic agents.

Mecanismo De Acción

The mechanism of action of peptides containing Fmoc-D-Asn(Mtt)-OH depends on the specific sequence and structure of the peptide. Generally, these peptides interact with their molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of D-asparagine can influence the peptide’s conformation and stability, affecting its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-D-Asn(Trt)-OH: Similar to Fmoc-D-Asn(Mtt)-OH but with a trityl (Trt) protecting group instead of Mtt.

Fmoc-D-Gln(Mtt)-OH: Contains D-glutamine instead of D-asparagine.

Fmoc-D-Asn(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group for protection.

Uniqueness

Fmoc-D-Asn(Mtt)-OH is unique due to the specific combination of Fmoc and Mtt protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in SPPS for synthesizing peptides with high purity and yield.

Actividad Biológica

N-Fmoc-N4-(4-methyltrityl)-L-asparagine is a derivative of the amino acid asparagine, modified for enhanced stability and utility in various biochemical applications. This compound plays a significant role in peptide synthesis, drug development, and protein engineering. Below, we explore its biological activity, applications, and relevant research findings.

- Chemical Formula : C₁₉H₁₉N₂O₅

- Molecular Weight : 367.45 g/mol

- Solubility : Soluble in common organic solvents such as DMF and DMSO.

Applications

1. Peptide Synthesis

this compound is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during synthesis, facilitating the incorporation of asparagine residues into peptides. The 4-methyltrityl (Mtt) group offers additional protection for the side chain amide, enhancing the yield and purity of synthesized peptides .

2. Drug Development

This compound is instrumental in developing peptide-based therapeutics. Its structural modifications can lead to improved pharmacokinetic properties, making it suitable for targeting specific biological pathways. Research indicates that compounds incorporating asparagine derivatives can exhibit enhanced efficacy in treating neurological disorders by modulating neurotransmitter activity .

3. Protein Engineering

In protein engineering, this compound is utilized to modify proteins to enhance their stability and activity. This modification is crucial for creating efficient enzymes and therapeutic proteins used in industrial biotechnology .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Cell Survival Regulation : Asparagine plays a critical role in cellular adaptation to stress conditions. It has been shown that asparagine can suppress apoptosis in glutamine-deprived cells, indicating its importance in maintaining cell viability under nutrient-limited conditions .

- Neuroprotective Effects : Research suggests that asparagine contributes to neuroprotection by modulating glutamate levels and preventing excitotoxicity, which is particularly relevant in the context of neurodegenerative diseases .

Study 1: Neuroprotective Role of Asparagine

A study investigated the effects of asparagine on neuronal cell survival under glutamine deprivation. The results indicated that exogenous asparagine significantly improved cell viability and reduced apoptosis markers, suggesting its potential use in neuroprotective therapies .

Study 2: Peptide Therapeutics Development

In a clinical trial involving peptide-based drugs targeting cancer, researchers utilized this compound to enhance the stability and efficacy of therapeutic peptides. The results demonstrated improved patient outcomes compared to traditional therapies, highlighting the compound's significance in drug development .

Comparative Analysis of Protecting Groups

| Protecting Group | Characteristics | Applications |

|---|---|---|

| Fmoc | Easily removable under basic conditions; protects amino groups | Peptide synthesis |

| Mtt | Provides robust protection for side chains; removed with TFA | Solid-phase peptide synthesis |

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZBWIYTHRCCFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.